

A Comparative Guide: Penicillin X Sodium Salt vs. Penicillin G Sodium Salt

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Penicillin X Sodium Salt** and Penicillin G Sodium Salt, two natural penicillins. The information presented is intended to assist researchers and professionals in drug development in understanding the key differences and potential applications of these compounds. While comprehensive data is available for the widely studied Penicillin G, specific experimental data for Penicillin X is less abundant in publicly accessible literature. This guide compiles the available information to offer a comparative overview.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two penicillin salts is crucial for their handling, formulation, and application in experimental settings. Both are sodium salts of their respective penicillin congeners, which generally enhances their solubility in aqueous solutions compared to their free acid forms.



Property	Penicillin X Sodium Salt	Penicillin G Sodium Salt
Synonyms	p-Hydroxybenzylpenicillin Sodium Salt	Benzylpenicillin Sodium Salt
CAS Number	5985-13-7	69-57-8
Molecular Formula	C16H17N2NaO5S	C16H17N2NaO4S
Molecular Weight	372.37 g/mol [1]	356.37 g/mol [2]
Appearance	White to off-white crystalline powder	White to slightly yellow crystalline powder[2]
Solubility	Soluble in water	100 mg/mL in water

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

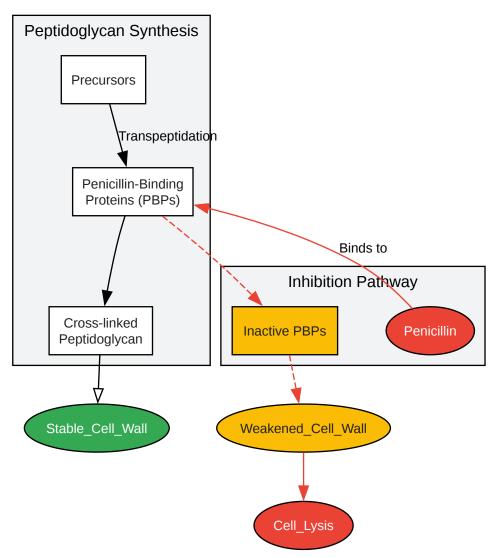
Both Penicillin X and Penicillin G are β -lactam antibiotics and share the same fundamental mechanism of action. They inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.

The process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.
- Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, which is the formation of peptide bridges between the polysaccharide chains of the peptidoglycan.
- Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a
 weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial
 cell, resulting in cell lysis and death.

This shared mechanism underscores their classification as bactericidal antibiotics.





Bacterial Cell Wall Synthesis Inhibition by Penicillins

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Mechanism of action of penicillin antibiotics.

Antibacterial Efficacy

The primary difference between various penicillins lies in their spectrum of activity and potency against different bacterial species. Penicillin G is characterized as a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria.[1][3] Historical data suggests that Penicillin X



exhibits a higher potency against certain bacteria compared to Penicillin G. One source indicates that Penicillin X has 130–140% of the activity of Penicillin G.[4] Another study from 1946 reported that Penicillin X was 30–40% more potent than Penicillin G against certain Streptococcus and Spirochetes bacteria in vitro.[5]

The following table summarizes available Minimum Inhibitory Concentration (MIC) data. It is important to note that specific MIC values for **Penicillin X Sodium Salt** are not readily available in recent literature, reflecting its less common use in contemporary research and clinical practice. The values for Penicillin G can vary depending on the specific strain and testing methodology.

Organism	Penicillin X Sodium Salt MIC (µg/mL)	Penicillin G Sodium Salt MIC (µg/mL)
Staphylococcus aureus	Data not available	0.4 - 24[6]
Streptococcus pneumoniae	Data not available	≤0.06 (susceptible) to ≥2 (resistant)[7]
Streptococcus pyogenes	Data not available	Maximum observed resistance at 0.006[8]
Gram-negative bacteria	Generally considered to have limited activity	Generally considered to have limited activity[1][3]

Pharmacokinetic Profiles

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its in vivo efficacy. Penicillin G is known for its poor oral absorption and rapid renal excretion.[3][9] Specific pharmacokinetic data for **Penicillin X Sodium Salt** is not well-documented in modern literature.



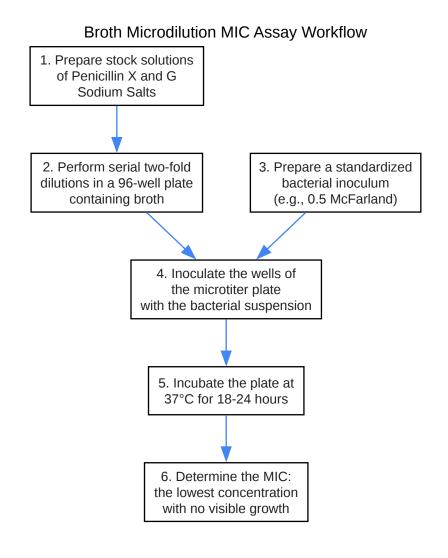
Parameter	Penicillin X Sodium Salt	Penicillin G Sodium Salt
Bioavailability (Oral)	Data not available	Low (<30%)[4]
Protein Binding	Data not available	Approximately 60%[9]
Metabolism	Data not available	Minimally metabolized by the liver[9]
Elimination Half-life	Data not available	Approximately 30 minutes[9]
Excretion	Data not available	Primarily renal[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a standard procedure for determining the MIC of Penicillin X and G Sodium Salts against a bacterial isolate.





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Workflow for MIC determination.

Methodology:

- Preparation of Antibiotic Solutions: Prepare stock solutions of **Penicillin X Sodium Salt** and Penicillin G Sodium Salt in an appropriate sterile solvent (e.g., sterile water).
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.



- Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its
 turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸
 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy (Murine Peritonitis Model)

This protocol provides a general framework for evaluating the in vivo efficacy of Penicillin X and G Sodium Salts in a murine infection model.



Murine Peritonitis Model for In Vivo Efficacy 1. Induce peritonitis in mice by intraperitoneal injection of a bacterial suspension 2. Administer Penicillin X or G Sodium Salt at various doses (e.g., subcutaneously or intravenously) at specified time points post-infection 3. Monitor mice for a defined period for survival and signs of illness 4. At a predetermined endpoint, collect peritoneal fluid and/or blood to determine bacterial load (CFU/mL) 5. Compare survival rates and bacterial loads between

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treatment groups and a placebo control group

Workflow for in vivo efficacy testing.

Methodology:

Animal Model: Use a suitable strain of laboratory mice (e.g., BALB/c).



- Infection: Induce peritonitis by intraperitoneal injection of a lethal or sub-lethal dose of a relevant bacterial pathogen (e.g., Streptococcus pneumoniae).
- Treatment Groups: Divide the mice into groups to receive different doses of Penicillin X
 Sodium Salt, Penicillin G Sodium Salt, or a placebo control (e.g., saline).
- Drug Administration: Administer the treatments at specified time points post-infection via a relevant route (e.g., subcutaneous or intravenous injection).
- Monitoring: Monitor the mice for a defined period (e.g., 72 hours) for survival and clinical signs of illness.
- Endpoint Analysis: At a predetermined endpoint, euthanize a subset of animals from each group to collect peritoneal lavage fluid and/or blood. Determine the bacterial load in these samples by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFU).
- Data Analysis: Compare the survival rates between the different treatment groups using statistical methods such as the log-rank test. Compare the bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Penicillin G Sodium Salt is a well-characterized, narrow-spectrum antibiotic primarily effective against Gram-positive bacteria. **Penicillin X Sodium Salt**, while less studied, is reported to have a higher in vitro potency against some bacteria. The lack of recent, comprehensive data for **Penicillin X Sodium Salt** highlights a potential area for further research to fully elucidate its antibacterial spectrum, pharmacokinetic profile, and potential therapeutic advantages. The experimental protocols provided offer a standardized approach for conducting direct comparative studies to generate the necessary data for a more complete and quantitative comparison of these two natural penicillins.

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